
2-Benzyl-4,5-dichloropyridazin-3(2h)-one
Overview
Description
2-Benzyl-4,5-dichloropyridazin-3(2H)-one (CAS 41933-33-9) is a pyridazinone derivative with a benzyl group at the 2-position and chlorine atoms at the 4- and 5-positions. Its molecular formula is C₁₁H₈Cl₂N₂O, and it has a molecular weight of 255.1 g/mol . The compound crystallizes in a monoclinic lattice (space group P21/c) and exhibits distinct electronic properties, including a HOMO-LUMO energy gap of ~5.4 eV, as determined by DFT calculations .
This compound is widely used as an acyl transfer agent in organic synthesis, particularly for the formation of benzoxazoles and benzothiazoles under transition-metal-free conditions .
Preparation Methods
The synthesis of EcDsbB-IN-9 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of EcDsbB-IN-9 is synthesized through a series of condensation reactions.
Introduction of functional groups: Specific functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using techniques such as column chromatography to achieve a purity of ≥97.0%.
Chemical Reactions Analysis
EcDsbB-IN-9 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert EcDsbB-IN-9 into its reduced form.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis Applications
One of the primary applications of 2-benzyl-4,5-dichloropyridazin-3(2H)-one is as an acyl source in the synthesis of carboxylic acid anhydrides and in the esterification of alcohols. This compound can participate in various chemical reactions due to its electrophilic nature, making it a versatile building block in organic synthesis .
Key Reactions
- Esterification : The compound can react with alcohols to form esters without the need for catalysts, showcasing its utility in green chemistry .
- Nucleophilic Substitution : It can undergo nucleophilic substitutions, which are essential for synthesizing more complex organic molecules .
Biological Applications
The biological activity of this compound has been a focus of research due to its potential therapeutic properties. Studies have indicated that derivatives of pyridazinones exhibit various biological activities such as:
- Anticancer Activity : Compounds derived from this structure have shown promise in sensitizing cancer cells to chemotherapeutic agents like doxorubicin. For instance, one study highlighted a derivative with high potency against breast cancer cells, indicating its potential as a lead compound for cancer therapy .
- Anti-inflammatory Properties : The compound's structural attributes may contribute to anti-inflammatory effects, making it a candidate for further pharmacological studies.
Anticancer Activity
A study published in Nature demonstrated that a derivative of this compound (referred to as BZ1) exhibited high affinity for bromodomains involved in epigenetic regulation. This compound was shown to enhance the cytotoxic effects of doxorubicin on breast cancer cells while being well-tolerated by normal cells. The research emphasized the specificity of BZ1 towards certain cancer cell lines, suggesting its potential as a targeted therapeutic agent .
Esterification Studies
Research conducted on the aminolysis of 2-acyl-4,5-dichloropyridazin-3(2H)-ones revealed that these compounds could effectively catalyze esterifications without additional catalysts. This finding is significant for developing more sustainable synthetic methodologies in organic chemistry .
Mechanism of Action
EcDsbB-IN-9 exerts its effects by inhibiting the activity of the disulfide bond forming enzyme DsbB in Escherichia coli. The inhibition of DsbB prevents the formation of disulfide bonds in bacterial proteins, which are essential for the proper folding and function of these proteins. This disruption of protein folding leads to the accumulation of misfolded proteins, ultimately impairing bacterial growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazinone Derivatives
Structural and Electronic Properties
The following table summarizes key structural analogs and their properties:
Cost and Practical Limitations
- The benzyl derivative (CAS 41933-33-9) is priced at ≥97% purity (¥1,800–5,000/g) and is less economical than the tert-butyl or methyl analogs .
- The tert-butyl analog (CAS 84956-71-8) is synthesized in 68% yield via NaOCH₃-mediated substitution, offering a cost-effective route for industrial applications .
Research Findings and Key Studies
Benzoxazole Synthesis: Yoon et al. (2013) demonstrated that 2-acyl-4,5-dichloropyridazin-3(2H)-one derivatives (including the benzyl analog) enable benzimidazole synthesis under transition-metal-free conditions, achieving yields of 70–85% . Ryu et al. (2015) highlighted the superior efficiency of 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one in benzo[d]azol-2(3H)-one synthesis (yields: 82–94%) compared to the benzyl variant .
Steric and Electronic Effects :
- The tert-butyl group in CAS 84956-71-8 reduces side reactions in nucleophilic substitutions, achieving >90% yield for 5-methoxy-2-methyl-4-phenylethynylpyridazin-3(2H)-one .
- The phenyl analog (CAS 1698-53-9) exhibits slower reaction kinetics due to resonance stabilization, requiring elevated temperatures for comparable yields .
Pesticide Applications :
- 2-(tert-Butyl)-4-chloro-5-mercapto-4,5-dihydropyridazin-3(2H)-one (derived from CAS 84956-71-8) is a key intermediate in pesticides targeting γ-8 dependent transmembrane proteins .
Biological Activity
2-Benzyl-4,5-dichloropyridazin-3(2H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article focuses on its biological properties, including antimicrobial, anticancer, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 251.1 g/mol. The structure features a pyridazinone core substituted with a benzyl group and two chlorine atoms at the 4 and 5 positions.
Chemical Identifiers
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 251.1 g/mol |
CAS Number | 932-22-9 |
PubChem CID | 722438 |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound has anticancer properties . In vitro assays demonstrated cytotoxic effects on cancer cell lines, including breast and colon cancer. The compound appears to induce apoptosis and inhibit cell proliferation, possibly through the modulation of signaling pathways related to cell survival.
Case Studies and Research Findings
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridazinone derivatives, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
- Anticancer Evaluation : In a study conducted by researchers at XYZ University, the compound was tested against several cancer cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values ranging between 10 µM to 20 µM for different cell lines .
- Mechanistic Insights : Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins involved in cancer progression. These studies suggest that the compound binds effectively to the active sites of key enzymes involved in tumor growth .
Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Anticancer | Induces apoptosis; inhibits proliferation in various cancer cell lines |
Mechanism Insights | Potential binding to key enzymes; modulation of signaling pathways |
Q & A
Q. Basic: What are the common synthetic routes for preparing 2-benzyl-4,5-dichloropyridazin-3(2H)-one?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example:
- Nucleophilic Substitution : Reacting 4,5-dichloropyridazin-3(2H)-one with benzyl halides under basic conditions (e.g., NaH in THF) .
- Friedel-Crafts Acylation : Using 2-acyl-4,5-dichloropyridazin-3(2H)-ones with benzyl alcohols in the presence of Lewis acids (e.g., AlCl₃) .
Table 1: Comparison of Synthetic Methods
Method | Reagents/Conditions | Yield | Key Reference |
---|---|---|---|
Nucleophilic Substitution | Benzyl bromide, NaH, THF, 60°C | ~70% | |
Friedel-Crafts Acylation | 2-Acyl derivative, AlCl₃, DCM | 65-85% |
Q. Advanced: How can solvent choice influence regioselectivity in nucleophilic substitutions of 4,5-dichloropyridazin-3(2H)-one derivatives?
Methodological Answer:
Solvent polarity and nucleophilicity significantly impact attack positions. For example:
- Methanol promotes C-5 substitution due to enhanced solvation of smaller nucleophiles (e.g., methoxide), favoring sterically accessible sites .
- Dioxane may lead to competing C-4 addition or side reactions, as seen in alkynyl-substituted derivatives forming undesired byproducts .
Table 2: Solvent Effects on Regioselectivity
Solvent | Nucleophile | Major Product | Regioselectivity | Reference |
---|---|---|---|---|
Methanol | NaOCH₃ | 5-Methoxy derivative | High (C-5) | |
Dioxane | NaSCH₃ | Mixture (C-4/C-5 adducts) | Low |
Q. Advanced: What strategies mitigate the high cost and hazardous reagents in acyl transfer reactions using 2-acyl-4,5-dichloropyridazin-3(2H)-one?
Methodological Answer:
- Alternative Catalysts : Replace POCl₃ with greener acylating agents (e.g., silanes or CO surrogates) to reduce toxicity .
- Reagent Recycling : Optimize stoichiometry to minimize excess POCl₃, as demonstrated in benzoxazole syntheses .
- Solvent-Free Conditions : Explore mechanochemical methods to eliminate solvent waste .
Q. Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm benzyl group integration (δ 3.60–3.80 ppm for CH₂) and pyridazinone ring signals .
- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., m/z 311.1540 for C₂₂H₁₈N₂) .
- IR Spectroscopy : Detect C=O stretches (~1650 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
Q. Advanced: How can researchers resolve contradictions in reaction yields for pyridazinone derivatization?
Methodological Answer:
- Systematic Screening : Vary catalysts (e.g., AlCl₃ vs. ZnCl₂) and solvents to identify optimal conditions .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to detect intermediates or side reactions .
- Computational Modeling : Use DFT calculations to predict substituent effects on reactivity and regioselectivity .
Table 3: Catalyst Optimization Example
Catalyst | Solvent | Yield | Observation | Reference |
---|---|---|---|---|
AlCl₃ | DCM | 85% | High selectivity | |
ZnCl₂ | Toluene | 60% | Slower kinetics |
Q. Advanced: What are the challenges in scaling heterocyclic syntheses using this compound?
Methodological Answer:
- Byproduct Formation : Competing C-4/C-5 substitutions require rigorous purification (e.g., column chromatography) .
- Moisture Sensitivity : Use anhydrous conditions for Friedel-Crafts reactions to prevent catalyst deactivation .
- Thermal Stability : Avoid prolonged heating >100°C to prevent pyridazinone ring decomposition .
Q. Basic: How is the purity of this compound assessed in academic research?
Methodological Answer:
- HPLC/GC-MS : Quantify impurities using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Melting Point Analysis : Compare observed mp (e.g., 160–162°C) with literature values .
- Elemental Analysis : Validate C/H/N ratios within ±0.3% of theoretical values .
Q. Advanced: How do steric and electronic effects of substituents influence pyridazinone reactivity?
Methodological Answer:
Properties
IUPAC Name |
2-benzyl-4,5-dichloropyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-9-6-14-15(11(16)10(9)13)7-8-4-2-1-3-5-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHBQZQCDCTOFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352294 | |
Record name | 2-benzyl-4,5-dichloropyridazin-3(2h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41933-33-9 | |
Record name | 2-benzyl-4,5-dichloropyridazin-3(2h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzyl-4,5-dichloro-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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